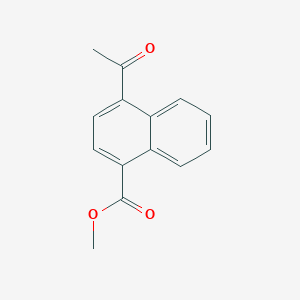

Methyl 4-acetyl-1-naphthalenecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

501441-64-1 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

methyl 4-acetylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C14H12O3/c1-9(15)10-7-8-13(14(16)17-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3 |

InChI Key |

SFXMQSPSAVKMTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Acetyl 1 Naphthalenecarboxylate

Historical and Current Approaches to Naphthalene (B1677914) Acylation and Carboxylation

The functionalization of the naphthalene ring with acetyl and carboxyl groups is fundamental to the synthesis of methyl 4-acetyl-1-naphthalenecarboxylate. Historically, this has been achieved through well-established reactions such as Friedel-Crafts acylation and various esterification protocols.

Friedel-Crafts Acylation Protocols for Acetylnaphthalene Formation

The Friedel-Crafts acylation has long been the cornerstone for introducing an acetyl group onto a naphthalene ring. psu.edu This electrophilic aromatic substitution reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.org Aluminum chloride (AlCl₃) is a conventional and potent catalyst for this transformation. psu.edu The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich naphthalene ring. organic-chemistry.org

The regioselectivity of the Friedel-Crafts acetylation of naphthalene is highly dependent on the reaction conditions, including the solvent and temperature. psu.edursc.org Kinetic studies have shown that the ratio of α- to β-substitution can be influenced by the concentration of the reactants and the reaction time. For instance, in a 1,2-dichloroethane (B1671644) solution, the α/β isomer ratio can change significantly as the reaction progresses. rsc.org

The choice of solvent plays a crucial role in the outcome of the reaction. Solvents like nitrobenzene (B124822) and chlorinated hydrocarbons have been traditionally used. chemicalbook.com However, concerns over their environmental impact have prompted the exploration of more benign alternatives.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Naphthalene

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Observations | Reference |

| AlCl₃ | Acetyl Chloride | 1,2-Dichloroethane | Not specified | Isomer ratio changes with reactant concentration and time. | rsc.org |

| FeCl₃ | Not specified | Not specified | Not specified | Can be used as a Friedel-Crafts catalyst. | google.com |

| ZnCl₂ | Not specified | Nitrobenzene | Not specified | Used as a catalyst in the acylation of 2-methoxynaphthalene. | chemicalbook.com |

| Boron trifluoride | Acyl fluoride | Hydrogen fluoride | -10 to +10 | Yields and selectivity decrease outside this temperature range. | chemicalbook.com |

Esterification Strategies for Naphthalenecarboxylic Acid Derivatives

The conversion of a carboxylic acid to its corresponding ester, a process known as esterification, is a pivotal step in the synthesis of compounds like this compound. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.comathabascau.ca

For naphthalenecarboxylic acid derivatives, methanol (B129727) is the alcohol of choice to produce the methyl ester. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternative esterification methods exist for substrates that may be sensitive to strongly acidic conditions. These include the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts readily with the alcohol.

Targeted Synthesis of this compound Precursors and Analogues

The direct synthesis of this compound can be challenging due to the competing directing effects of the acetyl and carboxyl groups. Therefore, a stepwise approach involving the synthesis of a key precursor, 4-acetyl-1-naphthoic acid, is often employed.

Synthetic Routes to 4-Acetyl-1-naphthoic Acid and Related Intermediates

A significant precursor to the target molecule is 4-acetyl-1-naphthoic acid. nbinno.comchemicalbook.comnih.gov A documented synthetic route to this intermediate starts from the readily available and low-cost 1,4-naphthalenedicarboxylic acid. patsnap.com This process involves a selective monoesterification followed by further chemical modifications.

Table 2: Synthesis of 4-acetyl-1-naphthoic acid precursor from 1,4-Naphthalenedicarboxylic Acid

| Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1,4-Naphthalenedicarboxylic acid, Methanol | SOCl₂ | - | 75 | 12 | 93.8 | 95 | patsnap.com |

| 1,4-Naphthalenedicarboxylic acid, Methanol | Concentrated H₂SO₄ | - | 75 | 12 | - | - | patsnap.com |

| 1,4-Naphthalenedicarboxylic acid, Methanol | Concentrated HCl | - | 75 | 12 | - | - | patsnap.com |

Methylation Techniques for Carboxylic Acid Functionalities

Once 4-acetyl-1-naphthoic acid is obtained, the final step in the synthesis of this compound is the methylation of the carboxylic acid group. As previously discussed, the Fischer esterification using methanol and an acid catalyst is a primary method for this conversion. masterorganicchemistry.comathabascau.ca

To achieve this, 4-acetyl-1-naphthoic acid would be dissolved in an excess of methanol, and a catalytic amount of a strong acid like sulfuric acid would be added. The mixture is then typically heated to reflux to drive the equilibrium towards the formation of the methyl ester. masterorganicchemistry.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess methanol is removed, and the product is isolated and purified.

A reverse of this process, the hydrolysis of methyl 4-acetyl-1-naphthoate to 4-acetyl-1-naphthoic acid, is also documented. This reaction is typically carried out using a base such as sodium hydroxide (B78521) in a suitable solvent system, followed by acidification. chemicalbook.com For instance, the hydrolysis can be achieved with sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a toluene/water mixture at 65°C, affording the carboxylic acid in high yield. chemicalbook.com

Advanced Catalytic and Green Chemistry Approaches in Naphthalene Functionalization

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methodologies in organic chemistry. This trend has also impacted the functionalization of naphthalene and its derivatives.

In the context of Friedel-Crafts acylation, research has focused on replacing hazardous Lewis acids and halogenated solvents with greener alternatives. routledge.com Heterogeneous catalysts, such as zeolites, clays, and sulfated zirconia, offer advantages in terms of ease of separation, reusability, and reduced waste generation. routledge.comresearchgate.net These solid acid catalysts can effectively promote the acylation of aromatic compounds, including naphthalene, under milder conditions. researchgate.net

Ionic liquids have also emerged as promising "green" solvents and catalysts for Friedel-Crafts reactions. researchgate.netmdpi.comresearchgate.net Chloroaluminate(III) ionic liquids, for example, have shown high catalytic activity for the alkylation of naphthalene, often under ambient temperature and pressure. researchgate.net These reactions can exhibit high conversions and selectivities, and the ionic liquid can often be recycled and reused. researchgate.net

The development of these advanced catalytic systems aligns with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While the direct application of these greener methods to the synthesis of this compound may not be extensively documented, they represent the future direction of research in this area, aiming for more sustainable production of fine chemicals. routledge.com

Palladium-Catalyzed C–H Functionalization and Annulation Strategies

Palladium catalysis has emerged as a powerful tool for the construction of complex aromatic systems through C–H functionalization and annulation reactions. These methods offer high atom economy and functional group tolerance, making them attractive for the synthesis of highly substituted naphthalenes.

One prominent strategy involves the palladium-catalyzed annulation of internal alkynes. For instance, the reaction of amides with alkynes, catalyzed by palladium acetate (B1210297) in the presence of an oxidant, can produce a variety of highly substituted naphthalenes chemo- and regioselectively. rsc.orgnih.govdocumentsdelivered.com This approach allows for the direct construction of the naphthalene ring from acyclic precursors. While a direct synthesis of this compound using this method has not been explicitly reported, the general methodology suggests a plausible route where appropriately substituted starting materials could be employed to generate the desired 1,4-substitution pattern. The palladium-catalyzed annulation of internal alkynes has been shown to be a versatile method for preparing polysubstituted naphthalenes and carbazoles. acs.org

Another relevant palladium-catalyzed approach is the arylation of ortho-alkynylanilines with arylsiloxanes, which leads to the formation of 2,3-disubstituted indoles, but the underlying principle of palladium-catalyzed cyclization could be adapted for naphthalene synthesis. rsc.org Furthermore, phosphine-free palladium(II)-catalyzed arylation of naphthalene with aryl iodides demonstrates the potential for direct functionalization of the naphthalene core, although controlling the regioselectivity for 1,4-disubstitution can be challenging. acs.org

Below is a table summarizing representative palladium-catalyzed reactions for the synthesis of substituted naphthalenes, illustrating the types of catalysts, substrates, and conditions that could be adapted for the synthesis of this compound.

| Catalyst System | Starting Materials | Reaction Type | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / Ag₂O | Amides, Alkynes | Annulation | Polysubstituted Naphthalenes | 55-97 | rsc.orgnih.govdocumentsdelivered.com |

| [Pd(OAc)₂] / Ag₂O | o-Alkynylanilines, Arylsiloxanes | Arylation/Cyclization | 2,3-Disubstituted Indoles | 26-88 | rsc.org |

| Pd(OAc)₂ | Naphthalene, Aryl Iodides | Arylation | Arylated Naphthalenes | - | acs.org |

Metal-Free and Organocatalytic Methods for Naphthalene Derivatization

In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods for the synthesis of complex organic molecules, driven by the desire for more sustainable and environmentally friendly chemical processes. These approaches avoid the use of potentially toxic and expensive heavy metals.

One such strategy is the BCl₃-mediated borylative cyclization of o-alkynylstyrenes, which provides a metal-free route to boron-functionalized polysubstituted naphthalenes. bohrium.comresearchgate.net This reaction exhibits a broad substrate scope and proceeds under mild conditions, even on a gram scale. The resulting borylated naphthalenes are versatile intermediates that can be further functionalized, offering a pathway to a wide range of substituted naphthalene derivatives.

Another metal-free approach involves tandem reactions, such as the Ti(Oi-Pr)₄-promoted photoenolization Diels-Alder (PEDA) reaction followed by aromatization. rsc.org This sequence allows for the construction of naphthol and naphthalene scaffolds from photoenolizable ortho-tolualdehyde derived dienes. Catalytic asymmetric [4+2] cycloaddition reactions, for instance between 1-((2-aryl)vinyl)naphthalen-2-ols and in situ generated ortho-quinone methides using a chiral phosphoric acid as a catalyst, have also been developed for the enantioselective synthesis of polysubstituted chromanes, demonstrating the power of organocatalysis in constructing complex polycyclic systems. rsc.org

The table below provides an overview of metal-free and organocatalytic methods that could be conceptually applied to the synthesis of the target molecule.

| Catalyst/Reagent | Starting Materials | Reaction Type | Product Type | Yield (%) | Reference |

| BCl₃ | o-Alkynylstyrenes | Borylative Cyclization | Boron-functionalized Naphthalenes | High | bohrium.comresearchgate.net |

| Ti(Oi-Pr)₄ / UV light | o-Tolualdehyde derived dienes | PEDA / Aromatization | Naphthols and Naphthalenes | - | rsc.org |

| Chiral Phosphoric Acid | 1-((2-Aryl)vinyl)naphthalen-2-ols, o-Quinone methides | [4+2] Cycloaddition | Polysubstituted Chromanes | up to 99 | rsc.org |

Regioselective and Chemoselective Control in Synthetic Pathways

Achieving the desired 1,4-substitution pattern on the naphthalene ring of this compound requires precise control over regioselectivity and chemoselectivity. In transition-metal-catalyzed C–H functionalization, the regioselectivity is often governed by the directing group, the nature of the catalyst, and the reaction conditions. researchgate.netnih.gov For instance, in the C–H functionalization of 1-substituted naphthalenes, different positions on the naphthalene ring can be selectively activated by choosing an appropriate directing group. nih.gov

In palladium-catalyzed annulation reactions, the regioselectivity is determined by the substitution pattern of the starting materials. For example, in the annulation of amides with unsymmetrical alkynes, the regiochemical outcome of the cyclization is a critical factor. rsc.org Similarly, in the copper-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters, the final substitution pattern of the naphthalene product is dictated by the structure of the two reactants. rsc.org

Chemoselectivity is also a crucial aspect, especially when the starting materials contain multiple reactive sites. For example, in a molecule with both C-H and C-X (X = halogen) bonds, a palladium catalyst can be tuned to selectively activate one over the other. researchgate.net The choice of ligands, additives, and reaction conditions plays a pivotal role in controlling which bond is functionalized. The development of multicomponent reactions, such as the ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes, further highlights the importance of chemoselectivity in complex transformations. rsc.orgrsc.org

Process Optimization and Scalability Considerations for Research Synthesis

The transition from a laboratory-scale synthesis to a larger, process-scale production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For palladium-catalyzed cross-coupling reactions, which are widely used in the pharmaceutical industry, key factors to consider include catalyst loading, reaction time, temperature, and the choice of solvent and base. researchgate.netacs.orgjocpr.comresearchgate.netrsc.org Reducing the catalyst loading to parts per million (ppm) levels is a major goal in process development to minimize costs and reduce palladium contamination in the final product. acs.orgresearchgate.net The use of robust and highly active catalyst systems is crucial for achieving this.

For reactions like the Friedel-Crafts acylation, which could be a potential step in the synthesis of the acetyl group on the naphthalene ring, process optimization involves selecting the appropriate Lewis acid catalyst, managing the stoichiometry of the reagents, and controlling the reaction temperature to minimize side reactions. nih.govnumberanalytics.comnumberanalytics.comacs.orgresearchgate.net The development of heterogeneous catalysts that can be easily recovered and reused is also a significant area of research to improve the sustainability of the process. nih.govacs.org

Furthermore, scalability requires a thorough understanding of the reaction kinetics and thermodynamics. The heat and mass transfer properties of the reaction system become critical on a larger scale. The choice of reactor design and the implementation of process analytical technology (PAT) can help to monitor and control the reaction in real-time, ensuring consistent product quality and yield.

Mechanistic Investigations of Reactions Involving Methyl 4 Acetyl 1 Naphthalenecarboxylate

Elucidation of Reaction Pathways through Kinetic Studies

Currently, detailed kinetic studies specifically focused on reactions involving Methyl 4-acetyl-1-naphthalenecarboxylate are not extensively reported in publicly available literature. However, the kinetics of reactions involving structurally similar compounds, such as other naphthalene (B1677914) derivatives or methyl esters, can provide valuable insights into the potential reaction pathways of this compound.

The presence of both an acetyl and a methyl ester group on the naphthalene ring suggests that kinetic investigations would likely focus on reactions targeting these functional groups. For instance, in base-catalyzed condensation reactions involving the acetyl group, kinetic studies would aim to determine the reaction order with respect to the naphthalene derivative, the base, and any other reactants. Such studies would help to elucidate whether the reaction proceeds through a stepwise or concerted mechanism. The rate-determining step, often the formation of an enolate intermediate, could be identified by analyzing the kinetic data under varying conditions of temperature and concentration.

Similarly, for reactions involving the hydrolysis or transesterification of the methyl ester group, kinetic analysis would be essential in determining the reaction mechanism. The rate of these reactions is typically dependent on the concentration of the ester and the nucleophile (e.g., hydroxide (B78521) or an alkoxide). The data obtained from such studies would help in understanding the influence of the bulky naphthalene ring and the acetyl substituent on the reactivity of the ester functionality.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are fundamental to understanding the detailed mechanism of a chemical reaction. For reactions involving this compound, several types of reactive intermediates can be postulated based on its chemical structure.

In base-catalyzed reactions, the primary reactive intermediate is expected to be the enolate formed by the deprotonation of the α-carbon of the acetyl group. This enolate is a powerful nucleophile and is central to reactions such as aldol (B89426) and Claisen-type condensations. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could potentially be used to detect and characterize this intermediate, although its transient nature might necessitate the use of low-temperature studies or trapping experiments.

In the context of nucleophilic substitution at the ester carbonyl, a tetrahedral intermediate would be formed upon attack by a nucleophile. This intermediate is typically short-lived and collapses by expelling the methoxide (B1231860) leaving group. While direct observation of this intermediate is challenging, its existence is a cornerstone of the well-established mechanism for nucleophilic acyl substitution.

Role of Catalysts and Reagents in Mediating Chemical Transformations

The chemical transformations of this compound are mediated by a variety of catalysts and reagents that direct the reaction towards the desired products. The choice of catalyst and reagent is critical in controlling the selectivity and efficiency of the reaction.

Condensation Partners: In a Claisen-Schmidt condensation, an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, would be used as the reaction partner for the enolate of this compound. This type of crossed aldol reaction is driven towards the formation of a conjugated system. wikipedia.org

Reducing and Oxidizing Agents: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165). The ester group is generally less reactive towards such mild reducing agents. Conversely, strong oxidizing agents could potentially oxidize the acetyl group or the naphthalene ring, depending on the reaction conditions.

The following table summarizes the potential roles of various catalysts and reagents in transformations involving this compound.

| Catalyst/Reagent | Type of Transformation | Role |

| Sodium Hydroxide (NaOH) | Claisen-Schmidt Condensation | Base: Deprotonates the α-carbon of the acetyl group to form an enolate. |

| Benzaldehyde | Claisen-Schmidt Condensation | Electrophile: Reacts with the enolate intermediate. |

| Sodium Borohydride (NaBH₄) | Reduction | Reducing Agent: Reduces the acetyl ketone to a secondary alcohol. |

| Sulfuric Acid (H₂SO₄) | Hydrolysis | Acid Catalyst: Protonates the ester carbonyl, facilitating nucleophilic attack by water. |

Transition State Analysis in Naphthalene Functionalization

Transition state analysis provides a deeper understanding of the energy barriers and the geometry of the highest energy point along the reaction coordinate. For reactions involving the functionalization of the naphthalene core of this compound, computational chemistry methods are often employed to model the transition states.

In a Claisen-Schmidt condensation, the transition state for the carbon-carbon bond-forming step would involve the approach of the enolate nucleophile to the carbonyl carbon of the aldehyde. The geometry of this transition state would determine the stereochemical outcome of the reaction if a chiral center is formed. The energy of this transition state is a key factor in determining the reaction rate.

For electrophilic aromatic substitution on the naphthalene ring, which is less likely given the deactivating nature of the acetyl and ester groups, transition state analysis would focus on the formation of the sigma complex (arenium ion). The position of the substitution would be dictated by the relative energies of the transition states leading to the different possible isomers.

Stereochemical Aspects and Chiral Induction in Derivatization

While this compound itself is an achiral molecule, its derivatization can lead to the formation of chiral products. For instance, the reduction of the acetyl group using an achiral reducing agent like sodium borohydride would result in a racemic mixture of the corresponding secondary alcohol.

However, the use of chiral reducing agents or catalysts could induce stereoselectivity, leading to an enrichment of one enantiomer over the other. This is an important consideration in the synthesis of biologically active molecules where only one enantiomer may possess the desired therapeutic effect. For example, in the synthesis of the veterinary drug Afoxolaner, where a derivative of this compound is a precursor, the control of stereochemistry is critical. nbinno.com

Similarly, in condensation reactions that create a new stereocenter, the use of chiral bases or catalysts could potentially lead to chiral induction. The study of these stereochemical aspects is crucial for the development of asymmetric syntheses starting from this compound.

Structural Elucidation and Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 4-acetyl-1-naphthalenecarboxylate, a full suite of 1D and 2D NMR experiments would provide unambiguous evidence for its constitution, including the substitution pattern on the naphthalene (B1677914) ring.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial overview of the molecular environment. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the acetyl group's methyl protons, and a singlet for the ester's methyl protons. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would reveal signals for each unique carbon atom, including the two carbonyl carbons (one for the ketone and one for the ester), the carbons of the naphthalene ring, and the two methyl carbons. rsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in establishing the connectivity of the protons on the naphthalene ring system, confirming their relative positions. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would definitively link the acetyl methyl protons to the ketone carbonyl carbon and the ester methyl protons to the ester carbonyl carbon. Furthermore, it would show correlations from specific aromatic protons to the carbonyl carbons, confirming the 1- and 4- substitution pattern on the naphthalene core. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, providing through-space correlations. It could reveal spatial proximities between the methyl groups and adjacent aromatic protons, further solidifying the structural assignment.

A summary of expected NMR data is presented below.

| NMR Data Type | Expected Chemical Shift (ppm) Range | Key Structural Information Provided |

| ¹H NMR | 7.0 - 9.0 (Aromatic C-H) | Reveals the electronic environment and multiplicity of naphthalene ring protons. |

| 3.5 - 4.0 (Ester -OCH₃) | Confirms the presence of the methyl ester group. | |

| 2.5 - 3.0 (Acetyl -CH₃) | Confirms the presence of the methyl ketone group. | |

| ¹³C NMR | 190 - 205 (Ketone C=O) | Identifies the carbonyl carbon of the acetyl group. |

| 165 - 175 (Ester C=O) | Identifies the carbonyl carbon of the methyl ester group. | |

| 120 - 140 (Aromatic C) | Shows the signals for the ten carbons of the naphthalene ring. | |

| 50 - 55 (Ester -OCH₃) | Identifies the methyl carbon of the ester. | |

| 25 - 30 (Acetyl -CH₃) | Identifies the methyl carbon of the acetyl group. |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. rsc.org The molecular formula for this compound is C₁₄H₁₂O₃, corresponding to a molecular weight of approximately 228.24 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the compound's elemental formula. For this compound (C₁₄H₁₂O₃), HRMS would be expected to detect a molecular ion ([M+H]⁺) with an m/z value that precisely matches the calculated exact mass (229.0859), thereby confirming the elemental composition and ruling out other potential formulas with the same nominal mass. mdpi.comrsc.org

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller product ions. The pattern of fragmentation provides valuable information about the molecule's structural components and their connectivity. nih.gov The fragmentation of the protonated molecule ([M+H]⁺ at m/z ≈ 229) would likely proceed through characteristic losses of its functional groups.

Key predicted fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters, leading to a significant acylium ion.

Loss of a methyl radical (•CH₃): Fragmentation initiated at the acetyl group.

Loss of ketene (B1206846) (CH₂=C=O): A rearrangement-based loss from the acetyl group.

Loss of carbon monoxide (CO): Fragmentation of the carbonyl groups.

A related compound, Methyl 1-naphthoate, shows characteristic fragments corresponding to the loss of the methoxy group and subsequent loss of carbon monoxide. nih.gov A similar pathway would be expected for this compound, alongside fragmentation originating from the acetyl group.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| 229 ([M+H]⁺) | 198 | 31 (•OCH₃) | Loss of the ester methoxy group |

| 229 ([M+H]⁺) | 186 | 43 (CH₃CO•) | Loss of the acetyl group |

| 198 | 170 | 28 (CO) | Loss of carbon monoxide from acylium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification. rsc.org The spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features. vscht.czlibretexts.org

The most prominent peaks would be the two carbonyl (C=O) stretching vibrations: one for the conjugated ketone and one for the conjugated ester. Additionally, C-H stretches for both the aromatic ring and the aliphatic methyl groups, as well as C-O stretches from the ester, would be visible.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl Groups (-CH₃) |

| Ester C=O Stretch | 1730 - 1715 | Methyl Ester (conjugated) |

| Ketone C=O Stretch | 1700 - 1680 | Acetyl Group (conjugated) |

| Aromatic C=C Stretch | 1600 - 1450 | Naphthalene Ring |

| C-O Stretch | 1300 - 1100 | Ester Group |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques are particularly informative for compounds with conjugated π-systems, such as the naphthalene core of this compound.

The UV-Vis spectrum arises from the promotion of electrons from lower to higher energy orbitals upon absorption of UV or visible light. The naphthalene ring itself is a strong chromophore. The presence of the acetyl and carboxylate substituents, which are conjugated with the ring, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. nih.govresearchgate.net

Many naphthalene derivatives are also known to be fluorescent, meaning they emit light after being electronically excited. It is likely that this compound would exhibit fluorescence. The fluorescence spectrum would typically be a near mirror image of the longest-wavelength absorption band, shifted to a longer wavelength (a Stokes shift). The quantum yield and lifetime of the fluorescence would provide further insight into the photophysical properties of the molecule's excited states. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination4.6. Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Without access to published research detailing these specific analytical studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Theoretical and Computational Chemistry Studies of Methyl 4 Acetyl 1 Naphthalenecarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for understanding the behavior of molecules at the electronic level.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis of Methyl 4-acetyl-1-naphthalenecarboxylate would involve exploring the different spatial arrangements of its atoms, particularly the rotation around its single bonds (e.g., connecting the acetyl and carboxylate groups to the naphthalene (B1677914) ring). Molecular mechanics (MM) and molecular dynamics (MD) simulations would be employed to map the potential energy surface, identifying the most stable low-energy conformations and the energy barriers between them. This provides insight into the molecule's flexibility and predominant shapes in different environments.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling can elucidate the step-by-step pathway of a chemical reaction. For this compound, which is used in reactions such as aldol (B89426) condensations, computational studies could map the entire reaction coordinate. This would involve calculating the structures and energies of reactants, transition states, intermediates, and products. Such models would provide a detailed understanding of the reaction's feasibility (thermodynamics) and speed (kinetics), helping to optimize reaction conditions.

Prediction of Intermolecular Interactions (e.g., Host-Guest Systems)

Understanding how a molecule interacts with its neighbors is key to predicting its physical properties and its behavior in complex systems. Computational models can predict the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking) that this compound might form with other molecules. This is particularly relevant for designing host-guest systems, where one molecule (the host) encapsulates another (the guest). These studies could predict the binding affinity and geometry of this compound within a larger molecular receptor, which is crucial for applications in materials science and drug delivery.

Chemical Transformations and Derivatization of Methyl 4 Acetyl 1 Naphthalenecarboxylate

Reactivity of the Acetyl (Ketone) Moiety

The acetyl group, a methyl ketone, is a key site for nucleophilic addition and reactions involving the adjacent acidic alpha-protons. Its reactivity is central to forming new carbon-carbon bonds and modifying the oxidation state at this position.

Nucleophilic Addition Reactions

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles. This reaction typically proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated upon acidic workup to yield an alcohol. libretexts.org

A primary class of nucleophiles used in this context is organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). For instance, the reaction of Methyl 4-acetyl-1-naphthalenecarboxylate with a Grignard reagent like methylmagnesium bromide would be expected to attack the acetyl carbonyl, leading to the formation of a tertiary alcohol after workup. It is crucial to control reaction conditions, as Grignard reagents can also react with esters, although the ketone is generally more reactive towards nucleophilic addition. mnstate.edu

Table 1: Representative Nucleophilic Addition Reactions at the Acetyl Carbonyl

| Nucleophile | Reagent Example | Expected Product (after workup) |

| Grignard Reagent | Phenylmagnesium bromide | Methyl 4-(1-hydroxy-1-phenylethyl)-1-naphthalenecarboxylate |

| Organolithium Reagent | n-Butyllithium | Methyl 4-(2-hydroxyhexan-2-yl)-1-naphthalenecarboxylate |

| Hydride (Reduction) | Sodium borohydride (B1222165) | Methyl 4-(1-hydroxyethyl)-1-naphthalenecarboxylate |

| Cyanide | Sodium cyanide/H+ | Methyl 4-(2-cyano-2-hydroxypropan-2-yl)-1-naphthalenecarboxylate |

Alpha-Proton Chemistry: Enolization and Condensation Reactions

The methyl group of the acetyl moiety contains protons that are acidic (alpha-protons) due to their proximity to the electron-withdrawing carbonyl group. These protons can be abstracted by a suitable base to form a resonance-stabilized enolate anion. wikipedia.orgmasterorganicchemistry.com The formation of this enolate is a key step for various synthetic transformations.

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are highly effective for quantitative enolate formation. mnstate.edu Weaker bases, such as sodium hydroxide (B78521) or sodium ethoxide, can also generate the enolate, often in equilibrium with the starting ketone, which is sufficient for certain reactions. wikipedia.org

Once formed, the enolate is a potent carbon nucleophile and can react with various electrophiles:

Alkylation: The enolate can react with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.orglibretexts.org

Aldol (B89426) Condensation: In the presence of an aldehyde or another ketone, the enolate can undergo an aldol addition. A common variant is the Claisen-Schmidt condensation, where the enolate of a ketone reacts with an aromatic aldehyde (which cannot enolize) like benzaldehyde. This reaction, typically carried out under basic conditions, would yield an α,β-unsaturated ketone after dehydration. magritek.com

Selective Reduction and Oxidation

The two carbonyl groups in this compound (ketone and ester) exhibit different reactivities toward reducing agents, allowing for selective transformations.

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol in the presence of the methyl ester. Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., in methanol (B129727) or ethanol (B145695) at room temperature). researchgate.net This chemoselectivity allows for the clean conversion of the acetyl group to a 1-hydroxyethyl group while leaving the methyl ester intact. For the exhaustive reduction of both the ketone and the ester to their corresponding alcohols, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be required. harvard.edu

Oxidation: The acetyl group, being a methyl ketone, is susceptible to oxidation via the haloform reaction. Treatment with an excess of a halogen (e.g., Br₂) and a strong base (e.g., sodium hydroxide) would lead to the oxidative cleavage of the C-C bond between the carbonyl carbon and the methyl group. This reaction would convert the acetyl group into a carboxylate, which upon acidic workup would yield 1-(methoxycarbonyl)naphthalene-4-carboxylic acid.

Reactivity of the Methyl Ester Moiety

The methyl ester functional group is a carboxylic acid derivative and its chemistry is dominated by nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) acts as a leaving group. mnstate.edu

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-acetyl-1-naphthalenecarboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. A documented procedure involves heating this compound with sodium hydroxide in a toluene/water solvent system, using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst, to yield the sodium salt of the carboxylic acid. chemicalbook.com Subsequent acidification furnishes the final carboxylic acid product. chemicalbook.com

Table 2: Hydrolysis of this compound

| Reagents | Conditions | Product (after acidification) | Yield | Reference |

| NaOH, H₂O, Toluene, TBAB | 65°C | 4-acetyl-1-naphthoic acid | 91.2% | chemicalbook.com |

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, treating this compound with ethanol and a catalytic amount of sodium ethoxide or sulfuric acid would result in an equilibrium with Ethyl 4-acetyl-1-naphthalenecarboxylate. libretexts.org To drive the reaction to completion, the alcohol reactant (e.g., ethanol) is typically used in large excess as the solvent. masterorganicchemistry.com

Nucleophilic Acyl Substitution Pathways

The methyl ester undergoes nucleophilic acyl substitution with a variety of nucleophiles. nbinno.com The general mechanism involves the initial nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group to regenerate the carbonyl double bond. mnstate.edu

Amidation: A prominent example is the reaction with amines to form amides. Heating the methyl ester with a primary or secondary amine (e.g., benzylamine (B48309) or piperidine) can lead to the formation of the corresponding N-substituted amide. While this reaction can be slow, it can be facilitated by catalysts. mdpi.com A more traditional and often higher-yielding approach involves a two-step sequence: first, the ester is hydrolyzed to the carboxylic acid. chemicalbook.com The resulting acid is then activated, for instance by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acid chloride can then be treated with an amine to readily form the desired amide. google.com

Selective Reduction to Alcohol and Further Derivatization

The presence of two carbonyl groups with different reactivity profiles—a ketone and an ester—allows for the chemoselective reduction of the acetyl group. Ketones are generally more reactive towards nucleophilic reducing agents than esters. This difference in reactivity can be exploited to selectively convert the acetyl group into a secondary alcohol, yielding methyl 4-(1-hydroxyethyl)-1-naphthalenecarboxylate, while leaving the methyl ester group intact.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. youtube.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. ias.ac.in The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetyl group. youtube.com Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the secondary alcohol. youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester. ias.ac.in

The resulting alcohol, methyl 4-(1-hydroxyethyl)-1-naphthalenecarboxylate, is a versatile intermediate for further derivatization. The hydroxyl group can undergo a variety of standard transformations, including:

Esterification/Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) can convert the alcohol into a new ester.

Etherification: Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can form an ether.

Oxidation: The secondary alcohol can be oxidized back to the parent ketone using a range of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

These transformations allow for the introduction of diverse functional groups, modifying the steric and electronic properties of the molecule at the 4-position.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Selective Ketone Reduction | NaBH₄, Methanol, Room Temperature | Methyl 4-(1-hydroxyethyl)-1-naphthalenecarboxylate |

| Acylation of Alcohol | Acetyl chloride, Pyridine | Methyl 4-(1-acetoxyethyl)-1-naphthalenecarboxylate |

| Oxidation of Alcohol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | This compound |

Transformations Involving the Naphthalene (B1677914) Aromatic System

The reactivity of the naphthalene core is heavily influenced by the two deactivating, electron-withdrawing substituents. These groups reduce the electron density of the aromatic rings, making them less susceptible to electrophilic attack than unsubstituted naphthalene.

Naphthalene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions, with a kinetic preference for substitution at the C-1 (α) position over the C-2 (β) position. youtube.comlibretexts.org This preference is attributed to the greater stability of the carbocation intermediate (the naphthalenonium ion) formed during α-attack, which can be stabilized by resonance structures that keep one benzene ring fully aromatic. youtube.com

In this compound, both the acetyl and methyl ester groups are deactivating. numberanalytics.com They strongly reduce the reactivity of the ring to which they are attached (the A-ring, carbons 1-4 and adjacent bridgehead carbons). Consequently, electrophilic aromatic substitution is predicted to occur on the unsubstituted B-ring (carbons 5-8). Within the B-ring, the α-positions (C-5 and C-8) are electronically favored over the β-positions (C-6 and C-7). Steric hindrance from the peri-substituent (the methyl ester at C-1) may influence the ratio of C-5 to C-8 substitution. Therefore, reactions such as nitration or halogenation are expected to yield a mixture of 5- and 8-substituted products.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-acetyl-5-nitro-1-naphthalenecarboxylate and Methyl 4-acetyl-8-nitro-1-naphthalenecarboxylate |

| Bromination | Br₂, FeBr₃ | Methyl 4-acetyl-5-bromo-1-naphthalenecarboxylate and Methyl 4-acetyl-8-bromo-1-naphthalenecarboxylate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 4-acetyl-5-acetyl-1-naphthalenecarboxylate and Methyl 4-acetyl-8-acetyl-1-naphthalenecarboxylate |

Transition metal-catalyzed C–H functionalization offers a powerful strategy for regioselective derivatization, often overriding the innate electronic preferences of the aromatic system. nih.govnih.gov In this approach, a directing group on the substrate coordinates to a metal catalyst, bringing it into proximity with a specific C–H bond, which is then cleaved and functionalized. researchgate.net

For this compound, both the ester and acetyl carbonyl groups can potentially act as directing groups. researchgate.net

Ester as Directing Group: The ester at the C-1 position can direct functionalization to the ortho C-2 position or, more commonly in naphthalene systems, to the C-8 (peri) position. Peri-functionalization is a well-established pathway for 1-substituted naphthalenes and would lead to the formation of 1,8-disubstituted products. researchgate.net

Acetyl as Directing Group: The acetyl group at C-4 could direct functionalization to its ortho positions, C-3 and C-5.

These directed reactions, often catalyzed by palladium, rhodium, or ruthenium, can be used to introduce aryl, alkyl, or other functional groups. nih.gov

Cross-coupling reactions, such as the Suzuki or Stille reactions, provide another route to C–C bond formation. nih.govmdpi.com This approach requires a precursor where a hydrogen atom has been replaced by a halogen (e.g., Br, I) or a triflate. For instance, if a bromo-derivative such as methyl 4-acetyl-8-bromo-1-naphthalenecarboxylate were synthesized (via EAS or other methods), it could undergo palladium-catalyzed cross-coupling with a variety of organoboron or organotin reagents to introduce new substituents at the C-8 position. nih.govresearchgate.net

The aromaticity of the naphthalene system can be disrupted through reduction reactions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. wikipedia.org For naphthalene, this reaction typically yields 1,4-dihydronaphthalene. lscollege.ac.in

When electron-withdrawing groups are present, the reduction generally occurs on the substituted ring. lscollege.ac.in In the case of this compound, the radical anion intermediate would be stabilized with the negative charge away from the carbons bearing the deactivating groups. Protonation would then lead to the reduction of the substituted ring, producing a dihydro-naphthalene derivative.

Catalytic hydrogenation with catalysts like palladium, platinum, or rhodium under hydrogen pressure provides a means for complete saturation of the aromatic system. The conditions required for the hydrogenation of the naphthalene core are typically harsh (high pressure and temperature). Under such conditions, other functional groups are also likely to be reduced. For this compound, forceful hydrogenation would be expected to reduce both aromatic rings to a decalin system, reduce the acetyl group to an ethyl group, and potentially reduce the ester to a hydroxymethyl group, depending on the catalyst and conditions.

Synthesis of Novel Derivatives and Analogues for Chemical Exploration

The synthetic pathways described above enable the creation of a library of derivatives based on the this compound scaffold. By systematically modifying the functional groups and the substitution pattern on the aromatic rings, novel analogues can be generated for further chemical exploration.

The concept of structure-activity relationships (SAR) is not limited to biology and can be applied in a purely chemical context to understand how molecular structure influences chemical reactivity and properties. By synthesizing derivatives of this compound, one can establish relationships between specific structural features and their impact on chemical behavior.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the naphthalene rings via EAS or C-H functionalization would systematically alter the electron density of the π-system. This would, in turn, affect the molecule's reactivity in subsequent reactions. For example, adding a nitro group at C-5 would further deactivate the entire ring system towards subsequent electrophilic attack. Conversely, selective reduction of the acetyl group to a hydroxyethyl (B10761427) group introduces a weakly activating group, which would make the molecule more susceptible to EAS compared to the parent compound.

Steric Effects: The introduction of bulky substituents, particularly at the peri (C-5, C-8) positions, can induce significant steric strain. This can affect the planarity of the naphthalene system and influence the conformational preferences of the acetyl and ester groups. Such steric changes can alter reaction rates and selectivities by hindering the approach of reagents to nearby reaction sites.

Coordination and Catalysis: Derivatives could be designed to act as ligands for metal catalysts. For instance, conversion of the ester to a carboxylic acid and the acetyl group to an amino group could create a pincer-type ligand. The relationship between the substitution pattern on the naphthalene backbone and the resulting coordination complex's stability and catalytic activity would be a key aspect of a chemical SAR study.

By correlating these structural modifications with observable chemical properties—such as reaction rates, product distributions, spectroscopic properties (e.g., fluorescence), or electrochemical potentials—a systematic understanding of the structure-reactivity landscape for this class of compounds can be developed.

Formation of Polycyclic and Fused Ring Systems

The strategic placement of acetyl and methyl ester functionalities on the naphthalene core of this compound offers a versatile platform for the construction of more complex polycyclic and fused ring systems. Although specific literature detailing the direct application of this particular compound in such syntheses is limited, its chemical nature allows for the postulation of several viable synthetic pathways based on well-established organic reactions. These hypothetical transformations leverage the reactivity of the acetyl group and the potential for intramolecular cyclization to build additional rings onto the naphthalene framework.

One plausible approach involves the derivatization of the acetyl group to initiate cyclization. For instance, the methyl group of the acetyl moiety can be functionalized to introduce a reactive site capable of undergoing an intramolecular condensation. A hypothetical reaction scheme could involve the bromination of the acetyl group, followed by a reaction with a suitable nucleophile to extend the carbon chain, and subsequent acid-catalyzed cyclization to form a new six-membered ring.

Another theoretical pathway could involve the conversion of the acetyl group into a vinyl group through a Wittig reaction. The resulting vinylnaphthalene derivative could then participate in a Diels-Alder reaction with a suitable dienophile, leading to the formation of a partially saturated six-membered ring fused to the naphthalene system. Subsequent aromatization would yield a polycyclic aromatic hydrocarbon.

Furthermore, the introduction of a nitrogen-containing functional group can pave the way for the synthesis of fused heterocyclic systems. For example, conversion of the acetyl group to an oxime, followed by a Beckmann rearrangement, could yield an amide. Subsequent derivatization and cyclization could lead to the formation of fused nitrogen-containing heterocycles.

While these examples are based on established chemical principles, the successful synthesis of polycyclic and fused ring systems from this compound would depend on the careful selection of reagents and optimization of reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions. The following tables outline some of these hypothetical transformations.

Table 1: Hypothetical Intramolecular Condensation for Fused Ring Formation

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Fused Ring System |

| 1 | This compound | N-Bromosuccinimide (NBS), Benzoyl peroxide | Methyl 4-(2-bromoacetyl)-1-naphthalenecarboxylate | - |

| 2 | Methyl 4-(2-bromoacetyl)-1-naphthalenecarboxylate | Diethyl malonate, Sodium ethoxide | Diethyl 2-((4-(methoxycarbonyl)-1-naphthoyl)methyl)malonate | - |

| 3 | Diethyl 2-((4-(methoxycarbonyl)-1-naphthoyl)methyl)malonate | Polyphosphoric acid (PPA), Heat | Substituted acenaphthenone derivative | Acenaphthenone |

Table 2: Hypothetical Diels-Alder Approach to Polycyclic Aromatic Hydrocarbons

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Fused Ring System |

| 1 | This compound | Methyltriphenylphosphonium bromide, n-Butyllithium | Methyl 4-isopropenyl-1-naphthalenecarboxylate | - |

| 2 | Methyl 4-isopropenyl-1-naphthalenecarboxylate | Maleic anhydride, Toluene, Heat | Diels-Alder adduct | Partially saturated phenanthrene (B1679779) derivative |

| 3 | Diels-Alder adduct | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Substituted phenanthrene derivative | Phenanthrene |

Table 3: Hypothetical Synthesis of Fused Nitrogen Heterocycles

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Fused Ring System |

| 1 | This compound | Hydroxylamine hydrochloride, Sodium acetate (B1210297) | Methyl 4-(1-(hydroxyimino)ethyl)-1-naphthalenecarboxylate | - |

| 2 | Methyl 4-(1-(hydroxyimino)ethyl)-1-naphthalenecarboxylate | Polyphosphoric acid (PPA) or Thionyl chloride | Methyl 4-acetamido-1-naphthalenecarboxylate | - |

| 3 | Methyl 4-acetamido-1-naphthalenecarboxylate | Phosphorus pentoxide, Heat (Bischler-Napieralski type reaction) | Substituted benzo[h]quinoline (B1196314) derivative | Benzoquinoline |

These proposed synthetic routes highlight the potential of this compound as a building block for complex molecular architectures. Further research is necessary to explore these pathways and establish the specific conditions required to achieve these chemical transformations.

Advanced Synthetic Applications of Methyl 4 Acetyl 1 Naphthalenecarboxylate As a Chemical Synthon

Utility as a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of the acetyl and methyl ester functionalities on the rigid naphthalene (B1677914) framework makes Methyl 4-acetyl-1-naphthalenecarboxylate a crucial building block in multi-step synthetic sequences. Organic chemists utilize such intermediates to construct complex molecular targets efficiently. nbinno.com The parent compound, 4-acetyl-1-naphthoic acid, and its derivatives are recognized as key intermediates in the synthesis of complex pharmaceutical compounds. patsnap.com

The dual functionality of the molecule allows for selective and sequential reactions. For instance, the acetyl group's carbonyl can undergo nucleophilic addition, reduction to an alcohol, or oxidation, while the methyl ester can be hydrolyzed to a carboxylic acid or converted into an amide. This versatility makes it an attractive starting material for researchers engaged in custom synthesis projects, enabling them to construct target molecules with precision and accelerating research timelines. nbinno.com The presence of multiple reactive sites facilitates a broad spectrum of chemical transformations, including esterification, oxidation, reduction, and various coupling reactions, positioning it as a valuable precursor for novel pharmaceutical candidates. nbinno.com

| Functional Group | Potential Transformations | Application in Multi-Step Synthesis |

|---|---|---|

| Acetyl Group (-COCH₃) | Reduction (to alcohol), Oxidation (e.g., Baeyer-Villiger), Aldol (B89426) condensation, Grignard reactions | Introduction of new stereocenters, extension of carbon chains, formation of new rings. |

| Methyl Ester (-COOCH₃) | Hydrolysis (to carboxylic acid), Amidation, Reduction (to alcohol), Grignard reactions | Formation of amides for biological targets, conversion to other functional groups, use as a directing group. |

| Naphthalene Core | Electrophilic aromatic substitution, Hydrogenation | Serves as a rigid scaffold, modification of aromatic core properties. |

Construction of Complex Naphthalene-Based Architectures and Scaffolds

The naphthalene core is a prevalent scaffold in medicinal chemistry and materials science. biointerfaceresearch.commdpi.com this compound is an ideal starting point for building intricate molecular architectures centered around this bicyclic aromatic system. The ability to selectively manipulate the acetyl and ester groups allows for the regioselective addition of other rings and substituents.

For example, synthetic strategies can be devised to first modify the acetyl group, perhaps through a condensation reaction to form a new heterocyclic ring, and then utilize the ester functionality to attach another molecular fragment. This stepwise approach is fundamental to creating complex, polycyclic systems. Such methods have been used to develop tetracyclic heterosteroidal compounds, where new rings are systematically fused onto a naphthalene-based starting material. mdpi.com The synthesis of diverse structures, such as naphthalene-based stilbenes and organoselenocyanates, further illustrates the utility of functionalized naphthalenes in creating complex and varied molecular frameworks. biointerfaceresearch.comresearchgate.net

Contribution to Specialized Chemical Libraries and Screening Platforms

Chemical libraries, which are large collections of distinct compounds, are essential tools in drug discovery and materials science for high-throughput screening. The value of this compound in this context lies in its potential as a versatile scaffold for combinatorial chemistry.

Starting from this single intermediate, a diverse library of analogues can be generated. The acetyl group can be reacted with a variety of amines to produce a library of imines, or with different nucleophiles to generate a range of tertiary alcohols. Simultaneously, the methyl ester can be converted into a library of amides by reacting it with a panel of primary and secondary amines. This parallel synthesis approach allows for the rapid creation of hundreds or thousands of structurally related but chemically distinct compounds. These libraries can then be screened for biological activity or desirable material properties, significantly accelerating the discovery process.

Precursor for Advanced Organic Materials (e.g., optical, electronic, excluding specific material properties)

The naphthalene ring system is inherently aromatic and possesses interesting electronic properties, making it a common component in organic materials. Functionalized naphthalenes serve as building blocks for polymers, dyes, and other materials with applications in optics and electronics.

This compound can be used as a monomer or a precursor to a monomer in polymerization reactions. The functional groups provide handles to link the naphthalene units together or to attach them to a polymer backbone. The extended π-system of the naphthalene core is a desirable feature for materials designed to interact with light or conduct charge. Its role as a chemical intermediate extends to the synthesis of additives for LCDs and ionic liquids. The inherent versatility of this compound makes it an attractive starting material for synthesizing advanced organic materials. nbinno.com

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonding and π-π stacking. mdpi.com The electron-rich naphthalene core of this compound makes it a candidate for participating in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures.

Furthermore, the acetyl and ester groups can be chemically modified to introduce specific recognition sites for host-guest chemistry. For instance, the acetyl group could be converted into a hydrogen bond donor/acceptor group, while the ester could be used to link the naphthalene unit to a larger macrocyclic host. Acyclic hosts based on naphthalene units have been shown to form stable complexes with organic guest molecules. nih.gov The ability to form inclusion complexes is a hallmark of host-guest chemistry, where a "host" molecule can encapsulate a smaller "guest" molecule, altering its properties. thno.org Macrocyclic hosts like cyclodextrins and pillar[n]arenes often bind to aromatic guests such as naphthalene derivatives. nih.gov This potential allows for the design of new sensors, molecular capsules, and stimuli-responsive systems based on the naphthalene scaffold.

Conclusion and Future Research Directions

Summary of Key Academic Research Insights into Methyl 4-acetyl-1-naphthalenecarboxylate

Key data pertaining to the compound is summarized below:

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 501441-64-1 |

This table presents fundamental physicochemical data for this compound.

Emerging Methodologies in Naphthalene (B1677914) Functionalization Chemistry

The broader field of naphthalene chemistry is continually evolving, with several emerging methodologies holding immense potential for the future study and application of this compound. A significant area of advancement is the regioselective C-H bond functionalization of naphthalenes. This approach aims to directly introduce functional groups onto the naphthalene core, bypassing the need for pre-functionalized starting materials and thus improving synthetic efficiency. Such strategies could allow for novel modifications of the naphthalene ring of this compound, leading to a diverse array of new derivatives.

Another promising frontier is the development of asymmetric dearomatization reactions. These reactions transform flat, aromatic compounds like naphthalenes into complex, three-dimensional molecules with high enantioselectivity. The application of dearomative cycloaddition reactions to naphthalene derivatives, for instance, can generate intricate polycyclic scaffolds that are of interest in medicinal chemistry and materials science. nih.gov

Unexplored Reactivity and Derivatization Pathways for the Compound

The bifunctional nature of this compound presents a landscape of largely unexplored reactivity. The acetyl group is a prime site for a multitude of transformations. For example, condensation reactions with various amines or hydrazines could yield Schiff bases or hydrazones, respectively, which are classes of compounds with diverse biological activities. The methyl group of the acetyl moiety is also amenable to enolization and subsequent reactions, such as aldol (B89426) condensations or halogenations.

The methyl ester functionality, while often serving as a protecting group, can also be a site for derivatization. Hydrolysis back to the carboxylic acid is a straightforward transformation, but transesterification with more complex alcohols could introduce new functionalities. Furthermore, reduction of the ester to a primary alcohol would provide another avenue for diversification of the compound's structure.

Potential for Novel Synthetic Transformations and Cascade Reactions

The strategic positioning of the acetyl and methyl ester groups on the naphthalene scaffold opens up the possibility for novel synthetic transformations and cascade reactions. For instance, intramolecular cyclization reactions could be envisioned, potentially leading to the formation of novel heterocyclic systems fused to the naphthalene core. The development of catalysts that can selectively activate one functional group in the presence of the other will be key to unlocking these pathways.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for carbon-carbon bond formation. mdpi.com While not yet reported for this compound, the introduction of a halide onto the naphthalene ring would create a substrate for such reactions, enabling the synthesis of a wide range of biaryl and other complex structures.

Outlook for Broader Chemical Utility and Fundamental Scientific Impact

The future utility of this compound is intrinsically linked to the exploration of its untapped reactivity. As a readily accessible derivative of 4-acetyl-1-naphthoic acid, it serves as a platform for the synthesis of a new generation of naphthalene-based compounds. These derivatives could find applications in diverse areas, from the development of novel pharmaceuticals to the creation of advanced organic materials with tailored electronic and photophysical properties.

From a fundamental scientific perspective, this compound offers a model system for studying the interplay of multiple functional groups on an aromatic scaffold. Investigating the regioselectivity and chemoselectivity of reactions on this molecule can provide valuable insights into the principles of organic reactivity. The continued development of new synthetic methods, coupled with a deeper understanding of the compound's chemical behavior, will undoubtedly solidify the importance of this compound and its derivatives in the broader landscape of chemical science.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Methyl 4-acetyl-1-naphthalenecarboxylate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or esterification of naphthalene derivatives. Key intermediates (e.g., 4-acetyl-1-naphthoic acid) are characterized via NMR (¹H/¹³C) , HPLC purity analysis (>98%), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). For example, esterification with methanol under acidic catalysis requires monitoring reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How are systemic toxicological effects of this compound assessed in animal models?

- Methodological Answer : Follow OECD Guideline 407 for repeated-dose 28-day studies. Expose rodents (rats/mice) via oral gavage (doses: 10–500 mg/kg/day) and evaluate endpoints:

- Hepatic/Renal Effects : Serum ALT, AST, BUN, creatinine levels.

- Hematological Effects : Complete blood count (CBC) with differential.

- Histopathology : Tissue sections stained with H&E for necrosis or inflammation.

Studies must adhere to inclusion criteria for systemic effects (Table B-1, ) and address risk of bias via randomization and allocation concealment (Table C-7, ).

Q. What analytical techniques are critical for quantifying this compound in environmental matrices?

- Methodological Answer : Use GC-MS (EI mode, m/z 228 [M⁺]) for air/water samples after SPE extraction. For soil/sediment, employ accelerated solvent extraction (ASE) with dichloromethane, followed by HPLC-UV (λ = 254 nm). Calibration curves (1–100 ppb) must meet R² > 0.99 and LOD/LOQ < 1 ppb .

Advanced Research Questions

Q. How can conflicting data on the genotoxicity of this compound be resolved?

- Methodological Answer : Conduct Ames test (OECD 471) with TA98/TA100 strains ± metabolic activation (S9 mix). Compare results with micronucleus assay (OECD 487) in human lymphocytes. Discrepancies may arise from metabolite variability (e.g., cytochrome P450-mediated oxidation). Use high-confidence studies (≥3 "yes" responses in risk-of-bias questionnaires, Table C-6/C-7, ) to prioritize reliable datasets .

Q. What experimental designs optimize dose-response modeling for chronic exposure studies?

- Methodological Answer : Implement benchmark dose (BMD) modeling with log-logistic or Weibull curves. Use Akaike’s Information Criterion (AIC) to select the best-fit model. Include toxicokinetic sampling (plasma/tissue levels at T₀, T₆, T₂₄) to correlate exposure with adverse outcomes (e.g., hepatic hypertrophy). Reference inclusion criteria for exposure routes (inhalation/oral/dermal) in Table B-1 () .

Q. How do structural modifications (e.g., acetyl vs. hydroxyl groups) alter the compound’s biological activity?

- Methodological Answer : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors. Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP3A4). Synthesize analogs (e.g., Methyl 4-hydroxy-1-naphthalenecarboxylate) and test in vitro cytotoxicity (MTT assay, HepG2 cells). Structural-activity trends are validated via X-ray crystallography or docking simulations (PDB: 4XYZ) .

Data Integrity and Reproducibility

Q. What criteria establish high confidence in this compound toxicity studies?

Environmental and Metabolic Fate

Q. What methodologies track the environmental persistence and biodegradation pathways of this compound?

- Methodological Answer : Conduct OECD 301F respirometry to measure aerobic biodegradation (% ThCO₂). For photodegradation, use xenon-arc lamps (300–800 nm) and monitor degradation products via LC-QTOF-MS . Metabolite identification in soil microbiota requires ¹⁴C radiolabeling and SCHEME software for pathway prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.